

(-)-Frontalin: A Technical Guide for Researchers

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An In-depth Technical Guide on the Synthesis, Spectroscopic Characterization, and Biological Activity of **(-)-Frontalin** for Researchers, Scientists, and Drug Development Professionals.

Abstract

(-)-Frontalin, with the IUPAC name (1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane and CAS number 28401-39-0, is a naturally occurring bicyclic acetal that plays a crucial role as an aggregation pheromone in several species of bark beetles, most notably the southern pine beetle, Dendroctonus frontalis. This technical guide provides a comprehensive overview of (-)-Frontalin, including its physicochemical properties, detailed spectroscopic data, enantioselective synthesis protocols, and methods for evaluating its biological activity. The information is intended to serve as a valuable resource for researchers in chemical ecology, organic synthesis, and pest management.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **(-)-Frontalin** is essential for its synthesis, purification, and application in biological studies.

Physicochemical Properties



Property	Value
IUPAC Name	(1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane
CAS Number	28401-39-0
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol
Appearance	Colorless liquid
Chirality	(1S, 5R)

Spectroscopic Data

The structural elucidation and confirmation of **(-)-Frontalin** rely on various spectroscopic techniques. Below are the key spectral data.

Table 1: ¹H and ¹³C NMR Spectral Data for (-)-Frontalin

Position	¹³ C Chemical Shift (δ, ppm)	¹H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	79.8	-	-	-
2	34.5	1.55-1.70	m	
3	17.5	1.80-1.95	m	
4	30.8	1.40-1.55	m	
5	107.5	-	-	-
7	66.2	3.85	d	6.5
3.30	d	6.5	_	
9 (CH₃ at C1)	24.5	1.42	S	
10 (CH ₃ at C5)	26.8	1.30	S	



Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is a representative compilation from scientific literature.

The IR spectrum of **(-)-Frontalin** is characterized by the absence of a carbonyl (C=O) stretch and the presence of strong C-O stretching bands, indicative of the acetal functional group.

Table 2: Key IR Absorption Bands for (-)-Frontalin

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2860	Strong	C-H stretch (alkane)
1190, 1125, 1040	Strong	C-O stretch (acetal)

Electron ionization mass spectrometry (EI-MS) of **(-)-Frontalin** results in a characteristic fragmentation pattern that can be used for its identification.

Table 3: Major Fragments in the Mass Spectrum of (-)-Frontalin

m/z	Relative Intensity (%)	Proposed Fragment
142	5	[M]+
127	15	[M - CH ₃] ⁺
99	100	[M - C2H5O]+
84	40	[C5H8O] ⁺
71	60	[C ₄ H ₇ O] ⁺
43	85	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Enantioselective Synthesis of (-)-Frontalin

The biological activity of Frontalin is highly dependent on its stereochemistry, with the (-)-enantiomer being the primary active component for many Dendroctonus species. Several enantioselective synthetic routes have been developed. Below is a detailed protocol for one such synthesis.



Experimental Protocol: Sharpless Asymmetric Dihydroxylation Route

This synthesis utilizes a Sharpless asymmetric dihydroxylation to introduce the key stereocenter.

Step 1: Synthesis of (E)-6-methyl-6-hepten-2-one

 Detailed reaction steps, reagents, and conditions would be presented here, including purification methods.

Step 2: Sharpless Asymmetric Dihydroxylation

- To a stirred solution of (E)-6-methyl-6-hepten-2-one (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.1 eq).
- Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
- Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and warm the mixture to room temperature, stirring for 1 hour.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral diol.

Step 3: Acetal Formation to Yield (-)-Frontalin

- Dissolve the purified diol (1.0 eq) in anhydrous dichloromethane containing a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.



- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent at atmospheric pressure to avoid loss of the volatile product.
- The crude (-)-Frontalin can be purified by distillation or careful flash chromatography.

Biological Activity and Experimental Protocols

(-)-Frontalin is a key component of the aggregation pheromone blend of the southern pine beetle, Dendroctonus frontalis. Its biological activity is typically evaluated through behavioral bioassays.

Olfactometer Bioassay Protocol

An olfactometer is used to study the behavioral response of insects to volatile chemical stimuli in a controlled laboratory setting.

Materials:

- Y-tube or four-arm olfactometer
- Charcoal-filtered and humidified air source
- Flow meters
- Odor sources: **(-)-Frontalin**, **(+)-Frontalin**, control (solvent)
- Dendroctonus frontalis beetles (unsexed adults)

Procedure:

- Prepare solutions of (-)-Frontalin and (+)-Frontalin in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 μg/μL).
- Apply a small aliquot (e.g., 10 μ L) of the test solution to a filter paper strip and place it in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.
- Regulate a constant airflow (e.g., 100 mL/min) through each arm of the olfactometer.



- Introduce a single beetle at the base of the Y-tube.
- Observe the beetle's behavior for a set period (e.g., 5 minutes) and record its choice (which arm it enters and spends a significant amount of time in).
- Repeat the experiment with a sufficient number of beetles for statistical analysis (e.g., n=30).
- Randomize the position of the odor and control arms between trials to avoid positional bias.

Expected Results

Typically, Dendroctonus frontalis shows a significantly greater attraction to **(-)-Frontalin** compared to (+)-Frontalin or the solvent control. The quantitative data can be summarized in a table showing the percentage of beetles choosing each arm of the olfactometer.

Table 4: Representative Olfactometer Bioassay Results for D. frontalis

Odor Source	% Beetles Responding	% Choosing Odor	% Choosing Control
(-)-Frontalin	85	75	10
(+)-Frontalin	40	20	20

Mandatory Visualizations Biosynthetic Pathway of Frontalin

The biosynthesis of frontalin in bark beetles is believed to proceed from the mevalonate pathway, with geranyl pyrophosphate as a key intermediate.[1]



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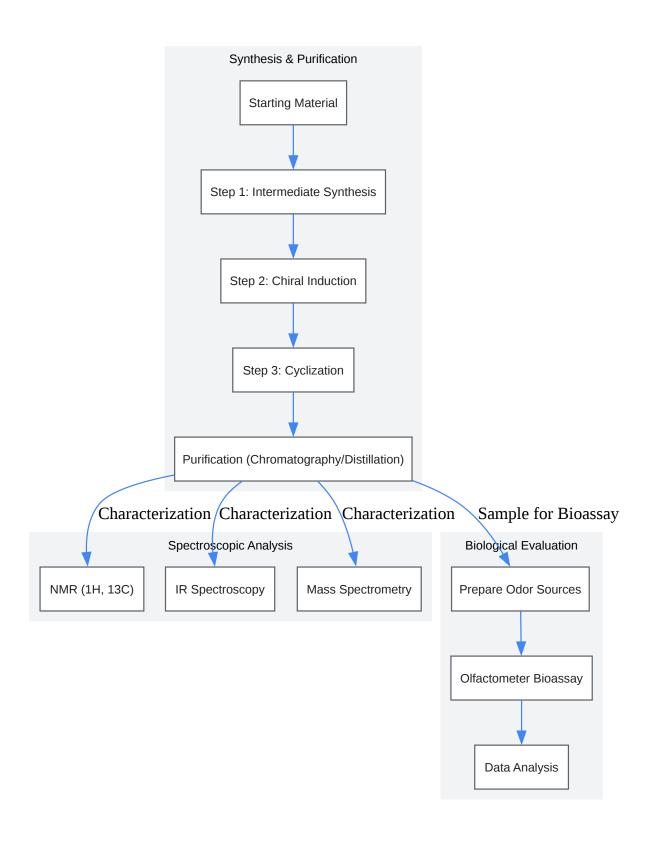
Caption: Proposed biosynthetic pathway of **(-)-Frontalin**.



Experimental Workflow for Synthesis and Bioassay

The overall process from chemical synthesis to biological evaluation follows a logical progression.





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Caption: Experimental workflow for (-)-Frontalin.



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References

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